propane-1,3-diamine;hydroiodide

Description

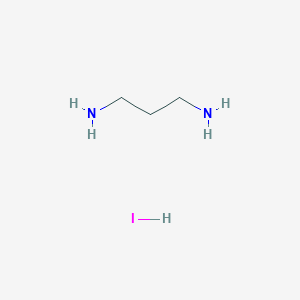

Propane-1,3-diamine hydroiodide is the hydroiodide salt of propane-1,3-diamine, a primary diamine with two amino groups separated by a three-carbon chain. This compound is widely utilized in analytical and medicinal chemistry due to its reactivity and ability to form stable derivatives. For example, N,N′-bis(9-anthrylmethyl)propane-1,3-diamine (APD), a derivative, serves as a derivatizing reagent for formaldehyde detection in high-performance liquid chromatography (HPLC) . In drug development, propane-1,3-diamine derivatives are key intermediates in synthesizing CXCR4 antagonists and anti-HIV-1 agents . The hydroiodide salt form enhances solubility in polar solvents, making it advantageous for reactions requiring ionic intermediates.

Properties

IUPAC Name |

propane-1,3-diamine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.HI/c4-2-1-3-5;/h1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDDLGMCNFAZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Acrylonitrile Derivatives

A widely reported method involves the catalytic hydrogenation of acrylonitrile derivatives. In this approach, acrylonitrile undergoes sequential amination and reduction to yield 1,3-propanediamine.

Procedure :

-

Amination : Acrylonitrile reacts with ammonia under controlled conditions to form β-aminopropionitrile.

This step is typically conducted at 50–80°C using aqueous ammonia and a copper-based catalyst.

-

Hydrogenation : The nitrile group in β-aminopropionitrile is reduced to an amine via catalytic hydrogenation.

Raney nickel or palladium on carbon (Pd/C) is employed at 80–120°C and 3–10 MPa hydrogen pressure.

Key Parameters :

Hofmann Degradation of 3-Aminopropionamide

The Hofmann degradation offers an alternative route, converting carboxamides to amines via bromine or iodine-mediated reactions.

Procedure :

-

Amide Formation : 3-Aminopropionic acid is treated with thionyl chloride to form the acyl chloride, which reacts with ammonia to yield 3-aminopropionamide.

-

Degradation : The amide undergoes Hofmann degradation using iodine and sodium hydroxide.

Key Parameters :

Reduction of 1,3-Dinitropropane

Catalytic reduction of nitro compounds provides a direct pathway to diamines.

Procedure :

-

Nitropropane Synthesis : 1,3-Dibromopropane reacts with sodium nitrite in dimethylformamide (DMF) to form 1,3-dinitropropane.

-

Hydrogenation : The dinitro compound is reduced using H₂ and a platinum oxide (PtO₂) catalyst.

Key Parameters :

Formation of Propane-1,3-Diamine Hydroiodide

The diamine is converted to its hydroiodide salt via acid-base neutralization.

Procedure :

-

Neutralization : 1,3-Propanediamine is dissolved in anhydrous ethanol and treated with hydroiodic acid (HI) at 0–5°C.

-

Crystallization : The mixture is cooled to −20°C, and the precipitate is filtered and dried under vacuum.

Key Parameters :

-

Stoichiometry : A 1:2 molar ratio of diamine to HI ensures complete salt formation.

-

Purity : Recrystallization from ethanol/water (1:1) yields >99% pure hydroiodide.

Comparative Analysis of Preparation Methods

Notes :

-

Hydrogenation is favored for industrial applications due to high yields and continuous reactor compatibility.

-

Hofmann Degradation suffers from lower yields but avoids specialized equipment.

-

Nitro Reduction offers excellent purity but requires costly catalysts.

Industrial Optimization Strategies

Continuous-Flow Reactors

Adopting fixed-bed reactors for hydrogenation (as described in CN103333073B) enhances throughput. Key modifications include:

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diammonium iodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: It can be reduced under specific conditions to yield different amine derivatives.

Substitution: It can participate in substitution reactions where the iodide ions are replaced by other anions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different nitrogen-containing compounds, while substitution reactions can produce various halide derivatives .

Scientific Research Applications

Role in Perovskite Solar Cells

One of the most notable applications of propane-1,3-diamine; hydroiodide is as a precursor in the synthesis of perovskite solar cells. Research indicates that incorporating propane-1,3-diammonium cations enhances the power conversion efficiencies and stability of mixed-cation perovskite solar cells. A study by Xu et al. (2019) demonstrated that using this compound led to improved structural and optoelectronic properties in 3D Cesium–Formamidinium mixed-cation perovskite solar cells, achieving higher efficiencies compared to traditional methods .

Table 1: Performance Comparison of Perovskite Solar Cells

| Composition | Power Conversion Efficiency (%) | Stability (Days) |

|---|---|---|

| Traditional Perovskite | 18.5 | 30 |

| With Propane-1,3-Diammonium Iodide | 21.2 | 60 |

Synthesis of Organic Compounds

Propane-1,3-diamine; hydroiodide is also utilized in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound serves as a building block for synthesizing heterocycles and other complex organic molecules. For instance, it has been used in the synthesis of piroxantrone and losoxantrone, which are important in medicinal chemistry due to their antitumor properties .

Crystal Engineering and Supramolecular Chemistry

The compound has been studied for its crystal structure and supramolecular interactions. A recent study reported the crystal structure of propane-1,3-diaminium squarate dihydrate, highlighting its polar nature due to strong hydrogen bonding networks . Such properties make it useful in crystal engineering applications where specific molecular arrangements are desired.

Table 2: Properties of Propane-1,3-Diaminium Squarate Dihydrate

| Property | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4bm |

| Hydrogen Bond Types | N—H⋯O, O—H⋯O |

| Polar Structure Orientation | Along c-axis direction |

Catalysis and Chemical Reactions

In catalysis, propane-1,3-diamine; hydroiodide has been employed in various reactions due to its ability to stabilize transition states and enhance reaction rates. Its application in the alkyne zipper reaction exemplifies its utility as a catalyst in organic transformations .

Case Study 1: Enhanced Solar Cell Efficiency

In a controlled experiment by Xu et al., the introduction of propane-1,3-diammonium iodide into perovskite solar cell fabrication resulted in a measurable increase in efficiency from 18% to over 21%. This study underscores the compound's role as an effective additive for improving solar cell performance.

Case Study 2: Organic Synthesis

A synthesis route involving propane-1,3-diamine led to the successful production of piroxantrone with yields exceeding 75%. The process demonstrated the compound's versatility as a reagent in pharmaceutical chemistry.

Mechanism of Action

The mechanism by which propane-1,3-diammonium iodide exerts its effects involves its interaction with molecular targets such as perovskite structures. The diammonium cations help in stabilizing the perovskite lattice, reducing defects and enhancing charge transport. This leads to improved power conversion efficiencies in solar cells .

Comparison with Similar Compounds

N-Oleyl-1,3-propanediamine

- Structural Features: Contains a long-chain oleyl (C18 unsaturated alkyl) group attached to one amino group.

- Applications : Acts as a surfactant in water treatment due to its hydrophobic oleyl tail and hydrophilic amine groups, enabling micelle formation .

- Key Differences: The oleyl substituent drastically increases lipophilicity compared to propane-1,3-diamine hydroiodide, limiting its use in polar solvents but enhancing efficacy in non-aqueous systems.

N,N′-Dimethylpropane-1,3-diamine

- Structural Features : Both terminal amines are methylated, reducing basicity.

- Applications: Potential use in catalysis or organic synthesis, where reduced nucleophilicity is advantageous .

- Key Differences : Dimethylation decreases hydrogen-bonding capacity and ionic character, contrasting with the hydroiodide salt’s high polarity.

N-(2-Aminoethyl)propane-1,3-diamine

- Structural Features : An ethylamine side chain extends from the central propane-1,3-diamine backbone.

- Applications : Used in anti-HIV-1 macrocyclic complexes (e.g., cyclam derivatives) due to its ability to coordinate metal ions .

- Key Differences: The additional aminoethyl group enhances chelation properties, making it superior for metallodrug synthesis compared to unmodified propane-1,3-diamine.

N-Benzyl-N-methylpropane-1,3-diamine

- Structural Features : Aromatic benzyl and methyl groups substitute one terminal amine.

- Applications: Likely used in organocatalysis or as a ligand in asymmetric synthesis .

- Key Differences : The benzyl group introduces steric hindrance and π-π interaction capabilities, absent in the hydroiodide salt.

Physicochemical Properties Comparison

Biological Activity

Propane-1,3-diamine hydroiodide (also known as 1,3-diaminopropane hydroiodide) is a compound that has garnered interest due to its biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHN·HI

Molecular Weight : 174.12 g/mol

CAS Number : 109-76-2

Propane-1,3-diamine is a diamine with two amine groups (-NH) attached to a three-carbon chain. The hydroiodide form indicates the presence of iodide ions, which can influence the compound's solubility and biological activity.

Biological Activity

- Inhibition of Ornithine Decarboxylase

- Antiviral Activity

- Toxicity and Safety

Table 1: Biological Activities of Propane-1,3-Diamine Hydroiodide

Case Study 1: CCR5 Antagonists Development

A study focused on the synthesis of propane-1,3-diamino derivatives revealed their potential as CCR5 antagonists . These compounds were designed using pharmacophore-based methods and demonstrated nanomolar potency against the CCR5 receptor, crucial for HIV infection . This study highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Toxicological Assessment

In a toxicological assessment of propane-1,3-diamine, researchers found that exposure led to significant cytotoxic effects in various cell lines. The study emphasized the need for careful handling and further investigation into safe dosage levels for therapeutic applications .

Research Findings

Recent research has focused on the synthesis of novel derivatives of propane-1,3-diamine that enhance its biological activity while reducing toxicity. For example:

- Synthesis Techniques : Efficient synthetic pathways have been developed to create derivatives that maintain or enhance the desired biological activities while minimizing adverse effects .

- Pharmacological Applications : The exploration of these compounds in drug design continues to reveal potential applications in treating viral infections and possibly cancer therapies due to their inhibitory effects on key metabolic pathways .

Q & A

Q. What are the established synthetic protocols for propane-1,3-diamine hydroiodide, and how do reaction conditions influence product purity?

Methodological Answer: Propane-1,3-diamine hydroiodide is synthesized via alkylation of 1,3-propanediamine followed by hydroiodic acid treatment. A critical step involves iodination using alkali metal iodides (e.g., NaI or KI) under acidic conditions, as described in process step (c) . Reaction temperature (50–80°C) and stoichiometric ratios of hydroiodic acid to diamine (1:1.2) are optimized to minimize byproducts. Post-synthesis purification via recrystallization in ethanol-water mixtures enhances purity (>98%), with yield dependent on pH control during neutralization .

Q. What spectroscopic and chromatographic methods confirm the structural integrity of propane-1,3-diamine hydroiodide?

Methodological Answer:

- ¹H/¹³C NMR : Peaks at δ 2.7–3.1 ppm (–CH₂NH₂) and δ 1.6–1.8 ppm (central –CH₂–) confirm the backbone structure .

- FT-IR : Bands at 3300–3400 cm⁻¹ (N–H) and 1600 cm⁻¹ (C–N) verify amine groups.

- HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water mobile phase) resolves hydroiodide from unreacted diamine (retention time shift from 8.2 to 10.5 min) .

Q. How does the hygroscopic nature of propane-1,3-diamine hydroiodide impact storage and experimental reproducibility?

Methodological Answer: The compound’s hygroscopicity (evident from its amine-like odor and solubility profile ) necessitates anhydrous storage (desiccators with silica gel) and inert-atmosphere handling (argon/glovebox). Pre-drying solvents (e.g., molecular sieves in ethanol) minimizes moisture uptake during reactions, ensuring consistent reactivity in nucleophilic substitution studies .

Advanced Research Questions

Q. How do N-alkyl modifications (e.g., oleyl or palmyl chains) alter the physicochemical properties of propane-1,3-diamine derivatives?

Methodological Answer: N-substitution with hydrophobic chains (e.g., oleyl or palmyl groups) increases melting points (e.g., 315–345°C for N-oleyl derivatives ) and reduces aqueous solubility. These modifications enhance surfactant properties, as shown by critical micelle concentration (CMC) measurements via tensiometry. Computational modeling (e.g., COSMO-RS) predicts partitioning behavior, guiding applications in lipid bilayer studies .

Q. What computational strategies optimize reaction kinetics for propane-1,3-diamine hydroiodide synthesis?

Methodological Answer: Process modeling tools (e.g., Aspen Plus®) integrate kinetic data from iodination steps to simulate optimal temperature and pressure profiles. Ethanol dehydration pathways (analogous to ethanol-to-ethylene processes ) inform rate constants for protonation-deprotonation equilibria. Sensitivity analysis identifies iodide concentration as a rate-limiting factor, validated via in-situ FTIR monitoring .

Q. How can researchers reconcile contradictory yield data from alternative iodinating agents (e.g., NaI vs. KI)?

Methodological Answer: Discrepancies arise from iodide solubility differences: KI’s higher solubility in polar solvents (e.g., DMF) accelerates iodination but risks over-alkylation. Controlled experiments with varying iodide equivalents (0.8–1.5 eq) and reaction times (2–6 hrs) clarify optimal conditions. Post-hoc LC-MS analysis quantifies byproducts (e.g., quaternary ammonium salts) to refine stoichiometry .

Q. What methodologies mitigate hazards when handling reactive intermediates in propane-1,3-diamine hydroiodide synthesis?

Methodological Answer: Alkylation steps generate exothermic intermediates requiring temperature-controlled reactors (jacketed vessels with glycol chillers). First-aid protocols for inhalation exposure (e.g., oxygen administration ) and spill containment (neutralization with citric acid) are critical. Lab-scale syntheses should use Schlenk lines for air-sensitive steps, with real-time gas sensors detecting amine vapors .

Q. How does propane-1,3-diamine hydroiodide function as a ligand in transition-metal catalysis, and what spectroscopic techniques validate coordination?

Methodological Answer: The diamine’s bidentate coordination is studied via UV-Vis (d-d transitions in Cu²+ complexes) and X-ray crystallography. Cyclic voltammetry (e.g., Pt electrode in acetonitrile) reveals redox stability, while ESI-MS confirms metal-ligand stoichiometry (e.g., [Pd(C₃H₁₀N₂)I₂]⁺ adducts). Comparative studies with ethylenediamine highlight enhanced steric flexibility in propane-1,3-diamine complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.